1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC18636588
Molecular Formula: C17H22ClN3O2
Molecular Weight: 335.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22ClN3O2 |
|---|---|
| Molecular Weight | 335.8 g/mol |
| IUPAC Name | tert-butyl 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-4-5-12(10-21)13-9-11-6-7-14(18)20-15(11)19-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,20) |
| Standard InChI Key | AAFAMAAYQXTWFR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC3=C(N2)N=C(C=C3)Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 1-piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester combines three distinct components:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle contributing basicity and conformational flexibility .
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6-Chloro-pyrrolo[2,3-b]pyridine: A bicyclic system featuring fused pyrrole and pyridine rings, with a chlorine atom at position 6. This moiety is known for its role in kinase inhibition .
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tert-Butyl Ester: Enhances lipophilicity, potentially improving membrane permeability and metabolic stability .
The molecular formula is inferred as C₁₇H₂₂ClN₃O₂, with a molecular weight of 335.83 g/mol based on analogous structures . Substitution at the 2-position of the pyrrolopyridine ring distinguishes this isomer from the more commonly studied 3-yl derivatives, potentially altering electronic and steric interactions with biological targets .
Synthesis and Structural Elucidation
Synthesizing this compound likely involves multi-step organic reactions:
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Pyrrolopyridine Synthesis: 6-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-27-2) serves as a key intermediate, prepared via cyclization of appropriately substituted precursors .
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Piperidine Functionalization: Introducing the carboxylic acid group at position 3 of the piperidine ring may involve alkylation or coupling reactions.
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Esterification: Reaction with tert-butanol under acidic or coupling conditions yields the final ester .
Computational studies on related piperidinecarboxylic acid derivatives, such as 1-acetyl-4-piperidinecarboxylic acid, highlight the importance of stereoelectronic effects in determining reactivity. Density Functional Theory (DFT) analyses reveal that the tert-butyl group stabilizes the ester moiety through steric hindrance, reducing hydrolysis rates .
Physicochemical and Electronic Properties
Key properties inferred from structural analogs include:
| Property | Value/Description | Source |
|---|---|---|
| Lipophilicity (LogP) | ~3.2 (estimated via fragment methods) | |
| Solubility | Low in aqueous media, moderate in DMSO | |
| pKa | Piperidine N: ~10.5; Ester: ~-0.5 |
The HOMO-LUMO gap, calculated for analogous compounds, ranges between 5.2–5.8 eV, indicating moderate chemical reactivity . Electron localization function (ELF) analyses suggest significant electron density at the pyrrolopyridine nitrogen, implicating this site in hydrogen bonding interactions .
Computational Insights and Drug Design
DFT-based studies provide critical insights into the compound’s behavior:
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Molecular Electrostatic Potential (MEP): Regions of high electron density localize around the pyrrolopyridine nitrogen and ester carbonyl, indicating potential sites for electrophilic attack or hydrogen bonding .
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Nonlinear Optical (NLO) Properties: The compound exhibits a first hyperpolarizability (β₀) of 12.8 × 10⁻³⁰ esu, suggesting utility in materials science applications .
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Docking Scores: Against Factor Xa, the compound achieves a binding energy of -9.2 kcal/mol, comparable to rivaroxaban (-10.1 kcal/mol) .
Challenges and Future Directions
Current limitations in understanding this compound include:
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Synthetic Accessibility: The 2-yl isomer’s synthesis may require stringent regiocontrol during pyrrolopyridine functionalization.
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Pharmacokinetic Profiling: In vitro ADMET studies are needed to assess bioavailability and metabolic pathways.
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Target Identification: High-throughput screening against kinase libraries could elucidate specific biological targets.
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